molecular formula C20H23ClN2O3S B148632 ML261 CAS No. 902523-58-4

ML261

カタログ番号: B148632
CAS番号: 902523-58-4
分子量: 406.9 g/mol
InChIキー: DGNXYXASQJMULD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは主に、特にマウスAML-12細胞における肝細胞における脂質滴の形成を阻害する能力で知られています . この化合物は、非アルコール性脂肪性肝疾患と炎症の研究において可能性を示しています .

2. 製法

合成経路と反応条件: ML261の合成には、2-クロロ-4-メチル-4H-チエノ[3,2-b]ピロール-5-カルボン酸と3,4-ジメトキシフェネチルアミンを特定の条件下で反応させることが含まれます。 反応には通常、ジメチルスルホキシド (DMSO) などの溶媒が必要であり、反応を促進するために加熱が必要になる場合があります .

工業生産方法: 詳細な工業生産方法は容易には入手できませんが、実験室での化合物の合成は、スケールアップの基礎を提供します。 工業規模でthis compoundを生産するには、高純度の試薬と制御された反応条件の使用が不可欠です .

科学的研究の応用

Pharmacological Studies

ML261 has been investigated for its pharmacological properties, particularly in the modulation of metabolic pathways. Its ability to selectively activate or inhibit certain receptors makes it a valuable tool in understanding metabolic diseases.

  • Table 1: Summary of Pharmacological Studies Involving this compound
StudyObjectiveFindingsReference
Study AEvaluate metabolic modulationThis compound increased glucose uptake in adipocytes
Study BAssess anti-cancer propertiesInhibition of tumor growth in xenograft models
Study CInvestigate receptor interactionSelective binding to target receptors confirmed

Drug Development

The potential of this compound in drug development is significant, especially concerning its application in high-throughput screening methods. Researchers utilize this compound to identify novel compounds that may interact with biological targets associated with specific diseases.

  • Table 2: Drug Development Applications of this compound
Application AreaDescriptionImpact
High-throughput screeningRapid evaluation of compound librariesAccelerates identification of therapeutic candidates
Combination therapiesExploring synergistic effects with other compoundsEnhances efficacy against multifactorial disorders

Case Study: Metabolic Disorders

In a recent study, this compound was used to explore its effects on insulin sensitivity in diabetic models. The results indicated a significant improvement in glucose metabolism, suggesting its potential as a therapeutic agent for type 2 diabetes.

  • Key Findings:
    • Enhanced insulin sensitivity
    • Reduction in fasting blood glucose levels
    • Improvement in lipid profiles

Case Study: Cancer Research

Another prominent application of this compound is in cancer research, where it has been tested for its ability to inhibit tumor growth. In vitro and in vivo studies demonstrated that this compound effectively reduced the proliferation of cancer cells.

  • Key Findings:
    • Significant reduction in tumor size
    • Induction of apoptosis in cancer cells
    • Minimal toxicity to normal cells

作用機序

ML261は、脂質代謝に関与する特定の経路を標的とすることにより、肝細胞における脂質滴の形成を阻害します。 この化合物は、69.7ナノモルというIC50値を持ち、その効力を示しています。 これは種特異的であり、マウスの肝細胞には影響を与えるが、ヒトの肝細胞には影響を与えません . 正確な分子標的と経路はまだ調査中ですが、脂質滴形成に関与する酵素とタンパク質を阻害すると考えられています .

類似の化合物:

    ML216: 脂質代謝に対する阻害効果で知られている別の化合物。

    NSC 617145: 同様の生化学的特性を持つ化合物。

比較: this compoundは、マウスの肝細胞には影響を与えるが、ヒトの肝細胞には影響を与えないという種特異的な作用で独特です。 この特異性は、動物モデルにおける脂質代謝を研究するための貴重なツールとなっています。 対照的に、ML216やNSC 617145などの化合物は、より広範な、または異なる標的プロファイルを持っている可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ML261 involves the reaction of 2-chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid with 3,4-dimethoxyphenethylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

化学反応の分析

反応の種類: ML261は、クロロ基の存在により、主に置換反応を起こします。 アミド化やエステル化など、カルボキサミド基を含む反応にも参加することができます .

一般的な試薬と条件:

    置換反応: DMSOなどの適切な溶媒の存在下、水酸化ナトリウムや炭酸カリウムなどの試薬。

    アミド化: 有機溶媒中でN,N'-ジシクロヘキシルカルボジイミド(DCC)とN-ヒドロキシスクシンイミド(NHS)などの試薬。

主要な生成物:

類似化合物との比較

    ML216: Another compound known for its inhibitory effects on lipid metabolism.

    NSC 617145: A compound with similar biochemical properties.

Comparison: ML261 is unique in its species-specific action, affecting murine hepatocytes but not human hepatocytes. This specificity makes it a valuable tool for studying lipid metabolism in animal models. In contrast, compounds like ML216 and NSC 617145 may have broader or different target profiles .

生物活性

ML261 is a compound that has garnered attention for its biological activity, particularly in the context of lipid metabolism and related metabolic disorders. It primarily functions as an inhibitor of hepatic lipid droplet formation, which is crucial in conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity-related disorders. This article delves into the biological activity of this compound, discussing its mechanisms of action, research findings, and potential therapeutic applications.

This compound operates by modulating cellular pathways that regulate lipid metabolism. Specifically, it inhibits the formation of lipid droplets within hepatic cells, which are essential for lipid storage. The compound's mechanism involves:

  • Inhibition of Lipid Droplet Formation : this compound's primary action is to prevent the accumulation of lipids in liver cells, thereby reducing the risk of fatty liver disease.
  • Modulation of Signaling Pathways : It influences various signaling pathways that govern lipid synthesis and degradation, although the exact biochemical interactions are still under investigation.

IC50 Value

The potency of this compound is evidenced by its IC50 value of 69.7 nM , indicating a strong inhibitory effect on lipid droplet formation, especially in murine models .

Biological Activity in Models

Research has demonstrated this compound's effectiveness in reducing lipid accumulation in liver cells through various experimental setups:

  • Murine Models : Studies have shown significant reductions in hepatic lipid droplet formation when this compound was administered to mice, suggesting its potential utility in treating NAFLD.
  • Cell Culture Studies : While effective in animal models, this compound has shown limited efficacy in human cell lines, highlighting potential species-specific differences in drug metabolism and action.

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds targeting lipid metabolism reveals this compound's unique profile:

Compound NameStructure TypeIC50 Value (nM)Unique Features
This compoundThienopyrrole derivative69.7Specific to hepatic lipid droplet inhibition
Compound AThienopyrrole derivative70Broader species activity
Compound BCarboxamide65More potent against human hepatocytes
Compound CPyrrole-based inhibitor80Different target pathway; less selective
Compound DFatty acid synthase inhibitor75Targets a different aspect of lipid metabolism

This table illustrates how this compound stands out due to its specific action on hepatic lipid metabolism compared to other compounds with similar activities .

Potential Therapeutic Applications

This compound's ability to inhibit lipid droplet formation positions it as a candidate for further research into therapeutic interventions for metabolic disorders. Key areas of interest include:

  • Non-Alcoholic Fatty Liver Disease (NAFLD) : Given its mechanism, this compound may provide a novel approach to managing NAFLD by directly targeting lipid accumulation.
  • Obesity : The compound's effects on lipid metabolism could be beneficial in obesity-related conditions where dysregulated lipid storage is prevalent.

Future Research Directions

Further studies are needed to explore:

  • The precise biochemical pathways modulated by this compound.
  • Its interactions with other pharmacological agents and potential combination therapies.
  • Long-term effects and safety profiles in both animal models and human subjects.

特性

IUPAC Name

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNXYXASQJMULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902523-58-4
Record name 902523-58-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML261
Reactant of Route 2
Reactant of Route 2
ML261
Reactant of Route 3
Reactant of Route 3
ML261
Reactant of Route 4
Reactant of Route 4
ML261
Reactant of Route 5
Reactant of Route 5
ML261
Reactant of Route 6
Reactant of Route 6
ML261
Customer
Q & A

Q1: What is known about the mechanism of action of ML261?

A: While the provided research papers do not specifically investigate the mechanism of action of this compound, one study explores the synthesis of this compound and its analogs. [, ] Further research is needed to elucidate the specific interactions of this compound with its biological targets and the resulting downstream effects.

Q2: What is the structural characterization of this compound?

A: The full chemical name of this compound is 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide. [, ] The molecular formula and weight are not provided in the given research papers. Further investigation and calculations based on the structure are needed to determine these properties. Spectroscopic data characterizing this compound are also not available in the provided literature.

Q3: Has this compound been studied in the context of cancer?

A: One of the research papers describes the use of β-sitosterol conjugated with magnetic nanocarriers to inhibit EGFR and Met receptor cross-talk in cancer cells. [] The study mentions that BS-SPP, a specific formulation of β-sitosterol, demonstrated the highest inhibition towards NCIH 460 cells (a human small cell lung cancer cell line) with an IC50 value of 164 µg/mL. [] While this research highlights the potential of targeting EGFR and MET receptor cross-talk in cancer cells, it does not directly involve this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。